1-(2,3-Dimethylphenyl)piperazine hydrochloride
Overview
Description
1-(2,3-Dimethylphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods and Efficiency :
- Zhou Xin (2007) discussed the synthesis of 1-(2,3-dimethylphenyl)piperazine, an important intermediate for α1-receptor antagonists, achieving a 78% yield and confirming its structure through NMR and MS techniques (Zhou Xin, 2007).
- Studies by Z. Quan (2006), Li Ning-wei (2006), and S. Mai (2005) focused on the synthesis of related compounds, like 1-(2,3-dichlorophenyl)piperazine, exploring different methods like alkylation, acidulation, and reduction processes, with yields ranging from 48.2% to 53.3% (Z. Quan, 2006), (Li Ning-wei, 2006), (S. Mai, 2005).
Pharmaceutical Applications :
- Romero et al. (1994) synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for inhibiting HIV-1 reverse transcriptase. Some compounds showed significant potency, leading to the clinical evaluation of atevirdine mesylate for HIV-1 treatment (Romero et al., 1994).
Structural and Characterization Studies :
- Arbi et al. (2017) characterized organic cation hydrogensulfates including 1-(2,3-dimethylphenyl)piperazine using X-ray diffraction, NMR, and other techniques, providing insights into their structural and electronic properties (Arbi et al., 2017).
Biological Screening and Potential Applications :
- Khan et al. (2019) explored the antibacterial, antifungal, and anthelmintic activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), finding significant biological activities in some compounds (Khan et al., 2019).
Other Research Areas :
- Piperazine derivatives, including those related to 1-(2,3-dimethylphenyl)piperazine, have been explored for enhancing signals in mass spectrometry and other analytical applications, indicating their versatility in scientific research (Qiao et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with the GABA receptors leads to changes in the nervous system of the organism, which can lead to paralysis and expulsion of the organism from the host body .
Biochemical Pathways
This can lead to a variety of downstream effects, including changes in nerve signal transmission and muscle contraction .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s action on the GABA receptors, which leads to changes in nerve signal transmission and muscle contraction.
Safety and Hazards
Future Directions
Recent developments in the synthesis of piperazines focus on the methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLVQVIKRVCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80836-96-0 | |
Record name | 1-(2,3-Xylyl)piperazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.